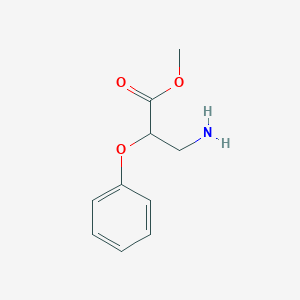

Methyl 3-amino-2-phenoxypropanoate

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3-amino-2-phenoxypropanoate |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)9(7-11)14-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |

InChI Key |

DTEIUUSJPLWJAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthetic approaches to this compound generally involve:

- Introduction of the phenoxy group at the 2-position of a propanoate backbone.

- Installation of the amino group at the 3-position.

- Formation of the methyl ester functionality.

These transformations can be achieved via multi-step organic synthesis routes involving nucleophilic substitution, protection/deprotection strategies, and esterification reactions.

Synthetic Route 1: Nucleophilic Substitution on Epoxides

One common approach involves the ring-opening of epoxides by nucleophiles:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-phenoxy-1,2-epoxypropane | Epoxidation of allyl phenyl ether or related precursors | Typically m-CPBA or peracid oxidation |

| 2 | Ring-opening of epoxide with ammonia or amine | NH3 or primary amine in solvent (e.g., methanol) | Regioselective attack at less hindered carbon |

| 3 | Esterification of resulting hydroxy amino acid | Methanol with acid catalyst or direct methyl ester formation | Yields this compound |

This method exploits the nucleophilic attack of ammonia on the epoxide ring to generate the amino alcohol intermediate, which can be further esterified to the methyl ester.

Synthetic Route 2: Aminolysis of α-Haloesters

Another approach involves the displacement of halogen atoms in α-haloesters by nucleophilic amines:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of methyl 2-phenoxy-3-halo-propanoate | Halogenation of methyl 2-phenoxypropanoate (e.g., with NBS or Br2) | Control of regioselectivity critical |

| 2 | Nucleophilic substitution with ammonia or amine | NH3 in ethanol or aqueous medium | Amino group introduced at 3-position |

| 3 | Purification by crystallization or chromatography | Silica gel chromatography or recrystallization | High purity product obtained |

This method benefits from straightforward substitution chemistry and is amenable to scale-up.

Synthetic Route 3: Reductive Amination of 2-Phenoxy-3-oxopropanoates

Reductive amination offers a direct way to install the amino group:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of methyl 2-phenoxy-3-oxopropanoate | Oxidation of methyl 2-phenoxypropanoate or direct synthesis | Use of oxidants like PCC or Swern oxidation |

| 2 | Reductive amination with ammonia or amine | Reducing agent (NaBH3CN, NaBH4 with acid) in methanol or ethanol | Forms amino group at C-3 |

| 3 | Isolation and purification | Chromatography or crystallization | High stereoselectivity possible |

This method allows for stereochemical control and is widely used in amino acid derivative synthesis.

Detailed Reaction Conditions and Yields

Purification and Characterization

- Purification: Silica gel chromatography using dichloromethane/ethyl acetate gradients or recrystallization from petroleum ether/ethyl acetate mixtures is standard to achieve >95% purity.

- Characterization:

- NMR Spectroscopy: ^1H and ^13C NMR confirm chemical shifts consistent with phenoxy, amino, and ester groups.

- Mass Spectrometry: ESI-MS or MALDI confirms molecular ion peaks matching molecular weight.

- HPLC: Analytical HPLC ensures purity and stereochemical integrity.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Epoxide Ring-Opening | Regioselective, mild conditions | Requires epoxide precursor synthesis | 60–85 | Moderate |

| Aminolysis of α-Haloesters | Straightforward, good yields | Halogenation step may require control | 70–90 | High |

| Reductive Amination | Stereocontrol possible | Sensitive to reducing agent conditions | 75–88 | Moderate to High |

Research Findings and Notes

- The phenoxy substituent at C-2 provides steric and electronic effects influencing regioselectivity in nucleophilic substitutions.

- Protection of amino groups (e.g., Boc protection) is sometimes employed in multi-step syntheses to prevent side reactions, especially in complex molecule assembly.

- Industrial processes emphasize optimized reaction times and solvent systems to maximize yield and reduce impurities.

- The choice of base and solvent critically affects reaction efficiency, as demonstrated in related β-amino acid syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-phenoxypropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often requiring a catalyst or a base to facilitate the reaction.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-phenoxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity

- Phenoxy vs. Trifluoromethylphenyl (Target vs. ): The trifluoromethyl group in methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the phenoxy group in the target compound. This makes the trifluoromethyl derivative more suitable for drug design .

- Amino Group Positioning: The target compound’s 3-amino group contrasts with the 3-oxo group in methyl 3-oxo-2-phenylpropanoate . The oxo group increases electrophilicity, favoring condensation reactions (e.g., Knoevenagel), whereas the amino group enables nucleophilic or peptide-coupling reactions.

(b) Steric and Conformational Differences

- This contrasts with the target compound’s less hindered phenoxy group.

Biological Activity

Methyl 3-amino-2-phenoxypropanoate (also referred to as Methyl Phenylalaninate) is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenoxy moiety. The molecular formula is , with a molecular weight of approximately 215.68 g/mol. Its structure allows for multiple interactions within biological systems, particularly through hydrogen bonding facilitated by the amino and hydroxyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and receptor binding, potentially influencing several biochemical pathways. The presence of both an amino and hydroxyl group enhances its capacity to form hydrogen bonds, which are crucial in biochemical interactions.

Biological Activity

Research indicates that this compound may exhibit various pharmacological properties:

- Enzyme Interaction : Studies suggest that the compound can influence enzyme kinetics through competitive or non-competitive inhibition mechanisms.

- Receptor Binding : Its structural similarity to amino acids implies potential interactions with neurotransmitter receptors, which could lead to effects on neurological functions.

- Pharmacokinetics : Preliminary studies indicate that this compound may have favorable absorption characteristics, enhancing its bioavailability when administered orally .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3-phenylpropanoate | Lacks hydroxyl group | Simpler structure, potentially less reactivity |

| Methyl 3-amino-3-phenylpropanoate | Hydroxyl group at different position | Different reactivity profile |

| Methyl 3-amino-2-methyl-2-phenylpropanoate | Additional methyl group | Altered sterics affecting reactivity |

The unique dual functionality of this compound allows it to engage in a broader range of biochemical interactions compared to its counterparts.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzymatic Studies : Research has indicated that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it was shown to modulate the activity of certain proteases, suggesting potential applications in drug design for conditions like cancer where protease activity is critical .

- Neuropharmacological Applications : Given its structural similarity to neurotransmitters, there are ongoing investigations into its effects on neurotransmitter receptors. Preliminary findings suggest it may enhance synaptic transmission in certain neural pathways, which could be beneficial for treating neurodegenerative diseases .

- Toxicological Assessments : Toxicity studies have demonstrated that while the compound exhibits promising biological activities, it also has irritant properties at higher concentrations. This necessitates careful dosage regulation in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.